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molecular formula C9H12FNO2S B8385481 5-fluoro-N,N,2-trimethylbenzenesulfonamide

5-fluoro-N,N,2-trimethylbenzenesulfonamide

Cat. No. B8385481
M. Wt: 217.26 g/mol
InChI Key: NHOBYURJJKNOFU-UHFFFAOYSA-N
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Patent
US06921759B2

Procedure details

A mixture of 5-fluoro-N,N,2-trimethylbenzenesulfonamide (5.20 g, 24.0 mmol) and N-bromosuccinimide (4.69 g, 26.4 mmol) in dry CCl4 (100 mL) was refluxed overnight under nitrogen. Cooled the reaction and filtered off the succinimide salts by vacuum filtration, washing with CCl4. The concentrated filtrate was dissolved in a minimal amount of ethyl acetate and purified on an Isco column (110 g silica) running a 0 to 20% EtOAc/Hexane gradient over 40 minutes. The collected fractions were concentrated in vacuo to afford the desired material as a yellow oil in a ratio of 3.5:1 with the starting material.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:14])=[C:6]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])[CH:7]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:15][CH2:14][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][C:6]=1[S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)N(C)C)C
Name
Quantity
4.69 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight under nitrogen
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtered off the succinimide salts
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
washing with CCl4
DISSOLUTION
Type
DISSOLUTION
Details
The concentrated filtrate was dissolved in a minimal amount of ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified on an Isco column (110 g silica)
CUSTOM
Type
CUSTOM
Details
over 40 minutes
Duration
40 min
CONCENTRATION
Type
CONCENTRATION
Details
The collected fractions were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)F)S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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